2-Phenyl-3-(2-thienyl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51535-43-4 |
|---|---|
Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-phenyl-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C13H12O2S/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-8,12H,9H2,(H,14,15) |
InChI Key |
SRDHAZNTMXQYGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyl 3 2 Thienyl Propanoic Acid and Its Structural Analogues
Direct Synthetic Routes to 2-Phenyl-3-(2-thienyl)propanoic Acid
Direct methods focus on assembling the fundamental carbon framework of the target molecule through powerful carbon-carbon bond-forming reactions.
Palladium-Catalyzed Coupling Reactions for Constructing the Carbon Skeleton
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient ways to construct the 2-arylpropanoic acid scaffold. A flexible two-step, one-pot procedure can be envisioned for the synthesis of this compound. nih.gov This approach involves an initial Heck reaction between an aryl halide and an alkene, followed by a carbonylation step. nih.govmdpi.comwikipedia.org
For instance, the Heck reaction could couple 2-vinylthiophene (B167685) with a phenyl halide or, alternatively, styrene (B11656) with a 2-halothiophene derivative. The resulting styrene derivative is then subjected to hydroxycarbonylation without isolation, using a palladium catalyst, to yield the desired propanoic acid. nih.gov This cascade transformation is known for its high regioselectivity, which favors the formation of the branched-chain carboxylic acid. nih.gov The choice of ligands, such as bulky, electron-rich phosphines, is crucial for achieving high yields and selectivity in both the Heck coupling and the subsequent carbonylation step. nih.gov
Table 1: Key Steps in a Hypothetical Palladium-Catalyzed Synthesis
| Step | Reaction Type | Reactants | Catalyst System (Example) | Product |
|---|---|---|---|---|
| 1 | Heck Reaction | 2-Vinylthiophene, Phenyl bromide | Pd(OAc)₂, Phosphine Ligand | 2-(2-Styryl)thiophene |
Carbene-Mediated and Related Insertion Reactions
Carbene insertion reactions, particularly those catalyzed by rhodium(II) complexes, provide a powerful method for C-H functionalization. illinois.educaltech.edu This strategy can be applied to the synthesis of this compound by inserting a carbene into a C-H bond. A plausible route involves the reaction of a rhodium-stabilized carbene, generated from a diazo compound, with a suitable substrate. illinois.edu
For example, a rhodium(II)-carbene derived from ethyl phenyldiazoacetate can be reacted with 2-methylthiophene. The carbene would preferentially insert into the activated C-H bond of the methyl group on the thiophene (B33073) ring. This insertion event directly forms the carbon skeleton of the target molecule as its ethyl ester, which can then be hydrolyzed. The selectivity of C-H insertion reactions can often be tuned by the electronic properties of the carbene and the steric and electronic nature of the rhodium catalyst's ligands. caltech.edumdpi.com Donor/acceptor substituted carbenes, such as aryldiazoacetates, are particularly effective for these transformations. illinois.edu
Table 2: Proposed Carbene-Mediated Synthesis
| Step | Reaction Type | Key Reagents | Catalyst (Example) | Intermediate/Product |
|---|---|---|---|---|
| 1 | Carbene Generation & Insertion | Ethyl phenyldiazoacetate, 2-Methylthiophene | Dirhodium(II) tetraacetate | Ethyl 2-phenyl-3-(2-thienyl)propanoate |
Condensation and Cyclization Approaches
Classic condensation reactions offer another direct route to the carbon skeleton of α,β-unsaturated carboxylic acids, which can then be reduced to the target compound. The Perkin reaction, for instance, involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orglongdom.orgbyjus.com
In a potential synthesis of an unsaturated precursor to this compound, benzaldehyde (B42025) could be condensed with 2-thienylacetic anhydride (or 2-thienylacetic acid with acetic anhydride). chempap.orgiitk.ac.in This reaction would yield 2-phenyl-3-(2-thienyl)propenoic acid. Similarly, the Knoevenagel condensation provides a related pathway, often involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. nih.govresearchgate.net For example, benzaldehyde could react with 2-thienylacetic acid in the presence of a suitable base. The resulting unsaturated acid serves as a key intermediate for subsequent hydrogenation. nih.gov
Strategies Involving Precursor Molecules for this compound
These methods involve the synthesis of a molecule that already contains the required carbon skeleton but requires a final functional group transformation to yield the carboxylic acid.
Hydrolysis of Nitrile or Ester Intermediates in 2-Phenylpropanoic Acid Synthesis
The hydrolysis of nitriles and esters is a fundamental and widely used method for the preparation of carboxylic acids. semanticscholar.orgorgsyn.org This strategy is highly applicable for the final step in a multi-step synthesis of this compound.
A synthetic sequence could first construct the corresponding nitrile, 2-phenyl-3-(2-thienyl)propanenitrile. This could be achieved, for example, by the alkylation of phenylacetonitrile (B145931) with 2-(chloromethyl)thiophene. The resulting nitrile can then be hydrolyzed under either acidic or basic conditions. orgsyn.orggoogle.com Heating the nitrile under reflux with an aqueous acid (e.g., HCl) or a base (e.g., NaOH) effectively converts the cyano group into a carboxylic acid group. orgsyn.orgsavemyexams.com If basic hydrolysis is used, a final acidification step is required to protonate the carboxylate salt. google.com
Similarly, an ester precursor, such as ethyl 2-phenyl-3-(2-thienyl)propanoate (which could be formed via the carbene insertion route described in 2.1.2), can be readily hydrolyzed. Saponification, which involves heating the ester with an aqueous base like sodium hydroxide, is a common and often irreversible method. semanticscholar.org Subsequent acidification yields the final carboxylic acid.
Table 3: Precursor Hydrolysis Pathways
| Precursor Type | Synthesis of Precursor (Example) | Hydrolysis Conditions | Final Product |
|---|---|---|---|
| Nitrile | Alkylation of phenylacetonitrile with 2-(chloromethyl)thiophene | Heat with aq. NaOH, then add HCl | This compound |
Hydrogenation of Unsaturated Propanoic Acid Derivatives Bearing Thienyl and Phenyl Groups
Catalytic hydrogenation is a highly effective method for reducing carbon-carbon double bonds. mdpi.com This approach is particularly useful when combined with condensation methods (see 2.1.3) that produce α,β-unsaturated carboxylic acids.
The intermediate, 2-phenyl-3-(2-thienyl)propenoic acid, synthesized via a Perkin or Knoevenagel condensation, can be converted to the final product by selective hydrogenation of the alkene double bond. mdpi.com This reduction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). nsf.gov The reaction is generally clean and high-yielding. It is important to select mild reaction conditions to avoid the reduction of the aromatic phenyl ring or the thiophene ring, although thiophenes are generally more resistant to hydrogenation than benzene (B151609) rings under standard conditions. Biocatalytic methods using certain yeast strains have also been shown to selectively hydrogenate the double bond in chalcone (B49325) derivatives containing thienyl groups. mdpi.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Vinylthiophene |
| Phenyl bromide |
| 2-(2-Styryl)thiophene |
| Ethyl phenyldiazoacetate |
| 2-Methylthiophene |
| Ethyl 2-phenyl-3-(2-thienyl)propanoate |
| Benzaldehyde |
| 2-Thienylacetic anhydride |
| 2-Thienylacetic acid |
| Acetic anhydride |
| 2-Phenyl-3-(2-thienyl)propenoic acid |
| 2-Phenyl-3-(2-thienyl)propanenitrile |
| Phenylacetonitrile |
Friedel-Crafts Acylation Followed by Further Transformation for Aryl-Propanoic Acid Synthesis
Friedel-Crafts acylation is a robust and widely employed method for the synthesis of aryl ketones, which can then be converted to aryl-propanoic acids. chemistrysteps.comsigmaaldrich.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comnih.gov The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. chemistrysteps.comsigmaaldrich.com
A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is less reactive than the starting material, which prevents over-acylation. chemistrysteps.com The ketone can subsequently be reduced to the corresponding alkane, providing a route to primary alkyl-substituted aromatic compounds without the risk of carbocation rearrangements that can plague Friedel-Crafts alkylation. chemistrysteps.com For the synthesis of 2-arylpropanoic acids, a common strategy involves the Friedel-Crafts acylation of an aromatic compound, followed by a series of transformations to introduce the propanoic acid moiety. google.com For instance, an aryl methyl ketone can be converted to the target acid through reactions such as condensation, hydrolysis, and oxidation. google.com
The Haworth synthesis, a classic method for producing polycyclic aromatic hydrocarbons, also utilizes Friedel-Crafts acylation as a key step. wikipedia.org This further underscores the versatility of this reaction in building complex molecular architectures.
Thioether-Ester Formation Strategies for Thiophene-Containing Propanoic Acid Derivatives
The synthesis of thiophene-containing propanoic acid derivatives can be achieved through various strategies, including those that involve the formation of thioether and ester functionalities. One approach involves the Hantzsch thiazole (B1198619) synthesis, which can be used to construct a thiazole ring that is subsequently incorporated into the final propanoic acid derivative. nih.gov For example, N-phenyl-N-thiocarbamoyl-β-alanine can be reacted with chloroacetaldehyde (B151913) to form 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid. nih.gov
Another strategy involves the hydroarylation of furan-containing propenoic acids with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH). This reaction leads to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com While this example involves a furan (B31954) ring, similar principles could be applied to thiophene-containing substrates.
Furthermore, one-pot methods for the formation of esters and thioesters directly from carboxylic acids have been developed. These methods often utilize activating agents to generate a more reactive acyl species in situ, which can then react with an alcohol or thiol. researchgate.net Such strategies could be adapted for the synthesis of thiophene-containing propanoic acid esters and thioesters.
Stereoselective Synthesis Approaches for Chiral this compound
The biological activity of many 2-arylpropanoic acids is often associated with a specific enantiomer. Therefore, the development of stereoselective synthetic methods to produce enantiopure forms of these compounds is of significant importance.
Asymmetric Catalysis in the Formation of the Chiral Center
Asymmetric catalysis offers a powerful tool for establishing the chiral center in 2-arylpropanoic acids with high enantioselectivity. This can be achieved through various catalytic methods, including kinetic resolution. In a kinetic resolution process, a chiral catalyst selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. mdpi.comresearchgate.net For example, chiral acyl-transfer catalysts have been used in the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids via enantioselective esterification. mdpi.com
Transition metal-catalyzed reactions have also been employed for the asymmetric synthesis of molecules with chiral centers. The design of chiral ligands is crucial for achieving high levels of enantioselectivity in these transformations. nih.gov For instance, chiral mono-protected aminomethyl oxazoline (B21484) ligands have been developed for the palladium-catalyzed enantioselective β-arylation, -alkenylation, and -alkynylation of isobutyric acid derivatives, which serves as a method for constructing α-chiral centers. nih.gov
The development of novel chiral catalysts, including those based on helical structures, continues to be an active area of research with potential applications in the asymmetric synthesis of complex molecules. miami.edu
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy has been successfully applied to the asymmetric synthesis of 2-arylpropanoic acids. The auxiliary is attached to the prochiral substrate, a diastereoselective reaction is performed to create the desired stereocenter, and then the auxiliary is removed to yield the enantiomerically enriched product. numberanalytics.com
A variety of chiral auxiliaries have been developed and utilized, including oxazolidinones, trans-2-phenylcyclohexanol, and lactamides. wikipedia.orgresearchgate.net For example, amides of (S)-lactic acid have been used as chiral auxiliaries in the dynamic kinetic resolution of arylpropionic acids. researchgate.net The choice of chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity. numberanalytics.com
| Chiral Auxiliary | Type of Reaction | Key Features |
| Oxazolidinones | Aldol Reactions, Alkylations | Popularized by David A. Evans; establishes two contiguous stereocenters in aldol reactions. wikipedia.org |
| trans-2-Phenylcyclohexanol | Ene Reactions | Introduced by James K. Whitesell; used in ene reactions of glyoxylic acid esters. wikipedia.org |
| Lactamides | Dynamic Kinetic Resolution | Used for the asymmetric synthesis of biologically active arylpropionic acids. researchgate.net |
| Camphorsultam | Various Asymmetric Transformations | Known as Oppolzer's sultam; a classic and effective chiral auxiliary. wikipedia.org |
| Pseudoephedrine | Alkylation Reactions | Both (R,R)- and (S,S)-enantiomers can be used to direct stereochemistry. wikipedia.org |
Enzymatic and Biocatalytic Pathways to Enantiopure Forms
Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of enantiomerically pure compounds. nih.gov Enzymes, with their inherent chirality and high selectivity, can catalyze a wide range of transformations with excellent enantio- and regioselectivity. researchgate.net
Several enzymatic strategies have been developed for the synthesis of chiral 2-hydroxy acids, which are valuable intermediates. These methods include the stereoselective reduction of 2-keto acids and the enantioselective oxidation of racemic 2-hydroxy acids. researchgate.net Deracemization, which converts a racemate into a single enantiomer, is a particularly attractive biocatalytic approach as it can theoretically achieve a 100% yield of the desired product. researchgate.net
Enzymatic cascades, where multiple enzymatic reactions are performed in a single pot, have been developed for the synthesis of enantiopure compounds from simple starting materials. researchgate.netnih.gov For 2-arylpropanoic acids, enzymes such as 2-arylpropionyl-CoA epimerase are involved in the chiral inversion of these compounds in biological systems. nih.gov The understanding and application of such enzymes could lead to novel biocatalytic routes for the production of single-enantiomer 2-arylpropanoic acids.
| Biocatalytic Approach | Key Enzyme(s) | Substrate(s) | Product(s) |
| Kinetic Resolution | Lipases | Racemic esters | Enantiopure acid and ester |
| Asymmetric Reduction | Dehydrogenases | 2-Keto acids | Chiral 2-hydroxy acids researchgate.net |
| Deracemization | Coupled redox enzymes | Racemic 2-hydroxy acids | Single enantiomer 2-hydroxy acid researchgate.net |
| Chiral Inversion | 2-Arylpropionyl-CoA epimerase | Racemic 2-arylpropanoic acids | Enantiopure 2-arylpropanoic acid nih.gov |
Modern Catalytic Methodologies Applicable to the this compound Scaffold
Modern catalytic methods offer promising avenues for the synthesis of the this compound scaffold and its analogues. The development of more environmentally friendly and economically viable catalytic systems is a major focus of current research. nih.gov This includes the use of solid acid catalysts, such as zeolites, in Friedel-Crafts reactions to replace traditional Lewis acids, which are often used in stoichiometric amounts and generate significant waste. nih.govwikipedia.org
Furthermore, the development of novel chiral catalysts for asymmetric synthesis is a rapidly advancing field. This includes the design of new chiral ligands for transition metal catalysis and the exploration of organocatalysis. miami.edu These modern catalytic approaches have the potential to provide more efficient and selective routes to chiral 2-arylpropanoic acids, including this compound.
The application of biocatalysis is also expanding, with the discovery and engineering of new enzymes for a wider range of chemical transformations. nih.gov The integration of biocatalytic steps into synthetic routes can offer significant advantages in terms of selectivity and sustainability.
Photoredox-Catalyzed Decarboxylative Coupling Reactions
Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. Decarboxylative coupling reactions, in particular, utilize readily available carboxylic acids as stable and effective precursors for radical intermediates. This strategy can be conceptually applied to the synthesis of this compound analogues.
The general mechanism involves the single-electron oxidation of a carboxylate, derived from a carboxylic acid, by an excited photocatalyst. This leads to the formation of a carboxyl radical, which rapidly undergoes decarboxylation to generate a carbon-centered radical. This radical can then be intercepted by a suitable coupling partner.
For the synthesis of a molecule like this compound, a potential photoredox-catalyzed decarboxylative approach could involve the coupling of a phenylacetic acid derivative with a thienyl-containing radical acceptor, or vice-versa. Dual catalytic systems, which merge photoredox catalysis with another catalytic cycle, such as one involving nickel or cobalt, have proven effective for such transformations. researchgate.netnih.gov For instance, a nickel catalyst can engage with an aryl halide, while the photoredox cycle generates a nucleophilic radical from a carboxylic acid. nih.gov
A study on the decarboxylative elimination of 2-phenylpropionic acid using a dual photoredox/cobalt catalytic system highlights the feasibility of generating radicals from similar precursors. researchgate.net While this specific study focused on olefin synthesis, the underlying principle of radical generation from a carboxylic acid is directly relevant.
Table 1: Examples of Photoredox-Catalyzed Decarboxylative Coupling Conditions for Analogous Compounds
| Catalyst System | Substrates | Product Type | Key Features |
| Photoredox/Nickel | α-Amino acids and Aryl halides | Chiral benzylic amines | Enantioselective, uses abundant starting materials. nih.gov |
| Photoredox/Cobalt | 2-Phenylpropionic acid derivatives | Olefins | Mild, environmentally friendly conditions, avoids stoichiometric oxidants. researchgate.net |
| Iridium Photocatalyst | 2-Oxo-2-(hetero)arylacetic acids and Michael acceptors | Acyl Michael adducts | Forms acyl anion equivalent through radical decarboxylation. researchgate.net |
Transition Metal-Catalyzed Functionalizations
Transition metal catalysis provides a versatile platform for the synthesis of complex organic molecules through the selective functionalization of C-H bonds or through cross-coupling reactions. Palladium, rhodium, and copper are among the most frequently used metals for these transformations. beilstein-journals.orgbac-lac.gc.ca
A highly relevant approach for synthesizing structural analogues of this compound is the hydroarylation of a carbon-carbon double bond. A study on the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which are close analogues, utilized the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid, a method that can also be facilitated by transition metal catalysts under different conditions.
Palladium-catalyzed C-H functionalization is a powerful strategy that could be envisioned for the synthesis of the target molecule. beilstein-journals.org This could involve the direct arylation of a 3-(2-thienyl)propanoic acid derivative at the C-2 position. The carboxylic acid group can act as a directing group, facilitating the regioselective functionalization of the adjacent C-H bond. While challenges such as high temperatures can be an issue, the development of new ligands and catalytic systems continues to improve the applicability of these methods. beilstein-journals.org
Another prominent strategy is the conjugate addition of arylboronic acids to α,β-unsaturated carboxylic acids, often catalyzed by rhodium or palladium complexes. This would involve the reaction of a phenylboronic acid with 3-(2-thienyl)acrylic acid.
Table 2: Transition Metal-Catalyzed Reactions for the Synthesis of Structural Analogues
| Catalyst | Reaction Type | Substrates | Product |
| Palladium(II) acetate/triphenylphosphine | C-H Arylation | Imidazoles and Bromobenzene | 5-Arylated imidazoles bac-lac.gc.ca |
| Rhodium | 1,4-Addition | Arylboronic acids and Acrylic acid | 3-Arylpropionic acids |
| Palladium | Cross-Coupling | Arylboronic acids and Aryl halides | Biaryls |
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis, often providing high levels of stereoselectivity and avoiding toxic metal residues. For the synthesis of chiral this compound, asymmetric organocatalysis is a particularly attractive strategy.
A plausible organocatalytic route is the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated precursor. For instance, the conjugate addition of a phenyl nucleophile to a 3-(2-thienyl)acrylic acid derivative could be catalyzed by a chiral organocatalyst, such as a cinchona alkaloid-derived squaramide or a chiral phosphoric acid. These catalysts can activate the electrophile and control the stereochemical outcome of the reaction through hydrogen bonding and other non-covalent interactions.
Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for a wide range of enantioselective transformations. They can activate imines and other electrophiles towards nucleophilic attack. An approach involving the CPA-catalyzed reaction of a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a phenylacetic ester with a thienyl-containing electrophile could be envisioned.
Table 3: Organocatalytic Strategies Applicable to the Synthesis of Chiral Propanoic Acid Analogues
| Catalyst Type | Reaction Type | Substrates | Key Features |
| Cinchona Squaramide | Michael Addition | Cyclohexyl Meldrum's acid and 4-chloro-trans-β-nitrostyrene | High yield and enantioselectivity, recyclable catalyst. |
| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | Indoles and Imines | Forms C-C bonds with high enantiocontrol. |
| Proline Derivatives | Michael Addition | Ketones and Alkylidene malonates | Good to excellent enantio- and diastereoselectivity. |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.
Key green chemistry principles applicable to the synthesis of this molecule include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as those discussed in the previous sections, are inherently more atom-economical than stoichiometric reactions.
Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and separation agents. This can involve using water as a solvent, bio-based solvents, or performing reactions under solvent-free conditions.
Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. Photoredox, transition metal, and organocatalysis all adhere to this principle.
Use of Renewable Feedstocks: Sourcing starting materials from renewable resources rather than depleting fossil fuels. For example, derivatives of thiophene can sometimes be sourced from biotin-related natural products, and certain phenylpropanoids can be derived from lignin. Bio-based production of propionic acid itself through fermentation is a well-established green process. researchgate.net
The development of one-pot synthesis, where multiple reaction steps are carried out in the same vessel, can also contribute to a greener process by reducing the need for purification of intermediates and minimizing solvent waste.
Table 4: Application of Green Chemistry Principles in Carboxylic Acid Synthesis
| Green Chemistry Principle | Application in Synthesis | Example |
| Catalysis | Use of organocatalysts, transition metals, or photocatalysts to reduce waste and energy consumption. | Photoredox-catalyzed decarboxylative coupling avoids stoichiometric oxidants. researchgate.net |
| Atom Economy | Employing addition reactions where all atoms of the reactants are incorporated into the product. | Conjugate addition of a phenyl group to a thienyl-substituted acrylate. |
| Safer Solvents | Replacing hazardous organic solvents with water, supercritical CO₂, or bio-based solvents. | Rhodium-catalyzed 1,4-addition of arylboronic acids to acrylic acid in water. |
| Renewable Feedstocks | Utilizing biomass-derived starting materials. | Fermentative production of propionic acid from carbohydrates. researchgate.net |
Chemical Reactivity and Transformation Studies of 2 Phenyl 3 2 Thienyl Propanoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various derivatives through reactions such as esterification, amidation, reduction, and decarboxylation.
Esterification and Amidation Reactions
Esterification: 2-Phenyl-3-(2-thienyl)propanoic acid can be converted to its corresponding esters through reaction with various alcohols under acidic conditions. The Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common method. chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and thus, the equilibrium is typically shifted toward the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
Amidation: The synthesis of amides from this compound can be achieved by reacting the acid with an amine. This transformation often requires the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid. researchgate.net These agents facilitate the formation of an amide bond by converting the hydroxyl group of the acid into a better leaving group. Amide derivatives of similar 2-arylpropionic acids have been synthesized for various applications. researchgate.netdsmc.or.krhumanjournals.com
| Transformation | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (catalyst) | Heat/Reflux | Ethyl 2-phenyl-3-(2-thienyl)propanoate |
| Amidation | Amine (e.g., Aniline), DCC or EDCI | Room temperature, organic solvent | N-phenyl-2-phenyl-3-(2-thienyl)propanamide |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation of carboxylic acids. For compounds like this compound, this reaction typically requires specific conditions as simple heating is often ineffective. learncbse.in
Modern synthetic methods have enabled decarboxylation under milder conditions. For instance, photoredox catalysis has emerged as a powerful tool for the hydrodecarboxylation of carboxylic acids. nih.gov This process involves the single-electron oxidation of a carboxylate to form a radical, which then expels CO₂. nih.gov Studies on related phenylpropionic acids have demonstrated successful decarboxylation using organic photoredox catalysts, yielding the corresponding alkane. nih.govunl.edu Another classical method, the Barton decarboxylation, requires conversion of the carboxylic acid to a thiohydroxamate ester followed by radical-initiated reduction, though it involves stoichiometric and often toxic reagents. nih.gov
Reduction to Alcohols and Oxidation to Other Carboxylic Acid Derivatives
Reduction to Alcohols: The carboxylic acid moiety can be reduced to a primary alcohol, yielding 2-phenyl-3-(2-thienyl)propan-1-ol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. The reaction proceeds via a complex aluminum salt intermediate, which is then hydrolyzed with aqueous acid to release the final alcohol product.
Oxidation to Other Carboxylic Acid Derivatives: While the carboxylic acid group itself is in a high oxidation state, it can be a precursor to other derivatives. Complete oxidation under harsh conditions with strong oxidizing agents like potassium permanganate (B83412) can lead to the breakdown of the molecule into carbon dioxide and water. More synthetically useful transformations involve converting the carboxylic acid into more reactive species. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the corresponding acyl chloride. This acyl chloride is a highly reactive intermediate that can readily undergo further reactions, such as Friedel-Crafts acylation or reaction with nucleophiles to form esters and amides under milder conditions than direct conversion from the carboxylic acid. The direct oxidation of a primary alcohol, the reduced form of the acid, back to the carboxylic acid can be achieved with various oxidizing agents, including hydrogen peroxide catalyzed by heteropolyoxometalates. nih.gov
Electrophilic and Nucleophilic Reactions on the Aromatic Rings (Phenyl and Thiophene)
Both the phenyl and thiophene (B33073) rings are susceptible to substitution reactions, although their reactivity and regioselectivity differ significantly.
Substitutions on the Phenyl Ring
Electrophilic Aromatic Substitution (EAS): The phenyl ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The substituent attached to the ring, a -CH(COOH)CH₂(C₄H₃S) group, acts as a deactivating group due to the electron-withdrawing nature of the carboxylic acid. This deactivation makes the phenyl ring less reactive than benzene (B151609) itself. The substituent will direct incoming electrophiles primarily to the meta position. These reactions typically require a strong electrophile, often generated with the help of a Lewis acid or strong Brønsted acid catalyst. libretexts.org
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution (SNAr) on an unsubstituted phenyl ring is generally very difficult and requires harsh conditions. masterorganicchemistry.comwikipedia.org This type of reaction is typically feasible only when the aromatic ring is activated by the presence of strong electron-withdrawing groups (like -NO₂) at positions ortho and/or para to a good leaving group (like a halide). masterorganicchemistry.comwikipedia.orglibretexts.org Therefore, the phenyl ring in the title compound is not expected to be reactive towards nucleophiles under standard conditions.
| Reaction | Reagents | Electrophile | Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(3-Nitrophenyl)-3-(2-thienyl)propanoic acid |
| Bromination | Br₂, FeBr₃ | Br⁺ | 2-(3-Bromophenyl)-3-(2-thienyl)propanoic acid |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-(3-Sulfophenyl)-3-(2-thienyl)propanoic acid |
Substitutions on the Thiophene Ring
Electrophilic Aromatic Substitution (EAS): The thiophene ring is an electron-rich heterocycle and is significantly more reactive towards electrophiles than benzene. wikipedia.org Electrophilic substitution occurs preferentially at the α-positions (C2 and C5). Since the 2-position is already substituted, electrophilic attack will predominantly occur at the C5 position. uoanbar.edu.iq Common electrophilic substitution reactions like halogenation and acetylation proceed readily on the thiophene ring, often under milder conditions than those required for benzene. wikipedia.orgrsc.org
Nucleophilic Aromatic Substitution (NAS): Thiophene and its derivatives are generally more susceptible to nucleophilic aromatic substitution than their benzene counterparts. nih.govedurev.in The reaction is greatly facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.govquimicaorganica.org While the unsubstituted thiophene ring in the title molecule is not highly activated for NAS, the introduction of a suitable leaving group and activating substituents could enable such transformations. researchgate.net
| Reaction | Reagents | Electrophile | Major Product |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), CCl₄ | Br⁺ | 2-Phenyl-3-(5-bromo-2-thienyl)propanoic acid |
| Acetylation | Acetic anhydride (B1165640), H₃PO₄ | CH₃CO⁺ | 2-Phenyl-3-(5-acetyl-2-thienyl)propanoic acid |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | [CHCl=N(CH₃)₂]⁺ | 2-Phenyl-3-(5-formyl-2-thienyl)propanoic acid |
Transformations at the Aliphatic Chain (Alpha and Beta Carbons)
The aliphatic propanoic acid chain presents two primary sites for functionalization: the alpha-carbon (C2) and the beta-carbon (C3).
The alpha-carbon of this compound is susceptible to halogenation, a common transformation for carboxylic acids.
Alpha-Halogenation: The Hell-Volhard-Zelinsky (HVZ) reaction is a standard method for the alpha-halogenation of carboxylic acids. libretexts.orgyoutube.com This reaction typically involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), followed by a water workup. It is anticipated that this compound would undergo this reaction to yield 2-bromo-2-phenyl-3-(2-thienyl)propanoic acid.
Hypothetical Reaction Scheme for Alpha-Bromination
| Reactant | Reagents | Product |
|---|
Subsequent Reactions: The resulting alpha-bromo acid would be a versatile intermediate for further synthetic transformations. The presence of the bromine atom at the alpha-position activates the carbon for nucleophilic substitution reactions. For instance, reaction with ammonia (B1221849) could provide a pathway to the corresponding alpha-amino acid, 2-amino-2-phenyl-3-(2-thienyl)propanoic acid.
Potential Subsequent Nucleophilic Substitution Reactions
| Starting Material | Nucleophile | Potential Product |
|---|---|---|
| 2-Bromo-2-phenyl-3-(2-thienyl)propanoic acid | Ammonia (NH₃) | 2-Amino-2-phenyl-3-(2-thienyl)propanoic acid |
Direct functionalization at the beta-carbon of an unsubstituted propanoic acid is generally less straightforward than at the alpha-position. Reactions would likely proceed through mechanisms involving the elimination of a substituent at the alpha-position to form an α,β-unsaturated intermediate, followed by conjugate addition. However, without an initial activating group, direct functionalization at the beta-carbon of this compound is not a commonly observed reaction pathway.
Rearrangement Reactions of this compound Derivatives
The carboxylic acid functionality of this compound allows for its derivatives to potentially undergo several classic rearrangement reactions to form amines.
Schmidt Rearrangement: This reaction converts a carboxylic acid directly into an amine with the loss of one carbon atom. It is plausible that this compound could react with hydrazoic acid (HN₃) under acidic conditions to yield 1-phenyl-2-(2-thienyl)ethanamine.
Curtius Rearrangement: A related transformation is the Curtius rearrangement, which proceeds through an acyl azide (B81097) intermediate. The carboxylic acid would first be converted to its corresponding acyl chloride, then to an acyl azide. Thermal or photochemical rearrangement of the acyl azide would produce an isocyanate, which could then be hydrolyzed to the same amine product as in the Schmidt rearrangement, 1-phenyl-2-(2-thienyl)ethanamine. mvpsvktcollege.ac.in
Hypothetical Rearrangement Reaction Products
| Rearrangement Reaction | Starting Material Derivative | Key Intermediate | Product |
|---|---|---|---|
| Schmidt | This compound | Acyl azide (in situ) | 1-Phenyl-2-(2-thienyl)ethanamine |
Oxidation and Reduction Transformations of the Thiophene Moiety
The thiophene ring in this compound is susceptible to both oxidation and reduction, which can lead to significant structural modifications.
Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) and further to a sulfone using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). wiley-vch.de The reactivity of the thiophene ring towards electrophilic substitution would be significantly altered by such oxidation.
Reduction (Desulfurization): A common and synthetically useful reaction of thiophenes is reductive desulfurization using Raney Nickel. researchgate.netmasterorganicchemistry.comwikipedia.org This reaction typically results in the cleavage of the carbon-sulfur bonds and saturation of the carbon chain with hydrogen. For this compound, this would be expected to yield 2-phenylheptanoic acid. nih.gov
Potential Thiophene Moiety Transformations
| Transformation | Reagent | Potential Product |
|---|---|---|
| Oxidation | m-CPBA | 2-Phenyl-3-(2-thienyl-1-oxide)propanoic acid |
| Oxidation | Excess m-CPBA | 2-Phenyl-3-(2-thienyl-1,1-dioxide)propanoic acid |
It is important to reiterate that the reactions and products described in this article are based on established principles of organic chemistry and the known reactivity of related compounds. Specific experimental data for this compound is required to confirm these predicted outcomes.
Advanced Structural Elucidation and Stereochemical Analysis of 2 Phenyl 3 2 Thienyl Propanoic Acid
X-ray Crystallographic Investigations of Solid-State Structures
A successful single-crystal X-ray diffraction experiment on 2-Phenyl-3-(2-thienyl)propanoic acid would reveal its precise solid-state conformation, including the torsion angles that define the orientation of the phenyl and thienyl rings relative to the chiral center. It would also elucidate how the molecules pack together in the crystal lattice, which is influenced by intermolecular forces.
The crystal structure would allow for a detailed analysis of the intermolecular interactions that stabilize the crystal packing. For this compound, the carboxylic acid functional group is expected to be a key player in forming hydrogen bonds. It is common for carboxylic acids to form dimeric structures in the solid state through hydrogen bonding between the carboxyl groups of two molecules. Other weaker interactions, such as C-H···π and π-π stacking between the aromatic rings, could also be identified. A search of crystallographic databases did not yield any results for the crystal structure of this compound.
Hirshfeld Surface Analysis and Intermolecular Interaction Energy Calculations
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of intermolecular contacts can be obtained.
For this compound, while specific crystallographic data is not available in the reviewed literature, a Hirshfeld analysis would be expected to reveal several key interactions characteristic of its functional groups. The carboxylic acid moiety would likely form strong O-H···O hydrogen bonds, typically appearing as distinct, bright red regions on the d_norm surface, indicative of contacts shorter than the van der Waals radii. These interactions often lead to the formation of centrosymmetric dimers.
The phenyl and thienyl rings would be involved in a variety of weaker interactions, such as C-H···π, π-π stacking, and C-H···S contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. It is anticipated that H···H contacts would constitute the largest percentage of the surface area, a common feature in organic molecules. nih.gov The C···H/H···C contacts, representing C-H···π interactions, would also be significant, highlighting the interactions of the aromatic rings. nih.gov Additionally, O···H/H···O contacts would quantify the hydrogen bonding, and S···H/H···C contacts would reveal the role of the thiophene (B33073) sulfur atom in the crystal packing.
Intermolecular interaction energy calculations, often performed using density functional theory (DFT), complement the Hirshfeld analysis by quantifying the energetic contributions of these interactions. For a molecule like this compound, the total interaction energy can be decomposed into electrostatic, polarization, dispersion, and repulsion components for specific molecular pairs within the crystal lattice. The strong O-H···O hydrogen bonds would exhibit a significant electrostatic component. The π-π stacking and C-H···π interactions involving the phenyl and thienyl rings would be dominated by dispersion forces. researchgate.net
A hypothetical breakdown of intermolecular contacts and their contributions, based on analyses of similar compounds, is presented in Table 1.
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Interaction Type | Expected Percentage Contribution (%) |
|---|---|
| H···H | 40 - 50 |
| C···H/H···C | 25 - 35 |
| O···H/H···O | 10 - 20 |
| S···H/H···C | 3 - 8 |
| C···C | 2 - 5 |
Note: This table is illustrative and based on data for structurally related organic molecules.
Chiroptical Methods for Stereochemical Determination
Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a sensitive probe of the three-dimensional arrangement of chromophores within the molecule.
For this compound, the primary chromophores are the phenyl ring, the thienyl ring, and the carboxylic acid group. The ECD spectrum would be a composite of the electronic transitions associated with these groups, with the chirality induced by the stereocenter at the C2 position. While experimental ECD data for this specific molecule is not available, computational methods, such as time-dependent density functional theory (TD-DFT), are routinely used to predict ECD spectra for different enantiomers. By comparing the calculated spectrum of a chosen enantiomer (e.g., the R-enantiomer) with the experimental spectrum, the absolute configuration of the sample can be unambiguously assigned.
Based on studies of the structurally similar 2-phenylpropionic acid, one would expect electronic transitions in the UV region. The phenyl group typically exhibits π→π* transitions, which would likely give rise to significant Cotton effects in the ECD spectrum. The thienyl ring, also an aromatic chromophore, would contribute its own set of π→π* transitions, potentially overlapping with those of the phenyl ring. The carboxylic acid group has a weaker n→π* transition at longer wavelengths and more intense π→π* transitions at shorter wavelengths. The interplay of these chromophores and their spatial relationship dictated by the stereocenter would determine the sign and magnitude of the Cotton effects.
A hypothetical representation of expected ECD data is shown in Table 2, illustrating the type of information that would be obtained from such an analysis.
Table 2: Hypothetical ECD Spectral Data for (R)-2-Phenyl-3-(2-thienyl)propanoic Acid
| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) | Associated Transition |
|---|---|---|
| ~260 | Small, positive/negative | π→π* (Phenyl) |
| ~235 | Strong, positive/negative | π→π* (Thienyl) |
| ~215 | Strong, negative/positive | π→π* (Phenyl/Carboxylic Acid) |
Note: The signs and exact positions are hypothetical and would need to be confirmed by experimental and computational studies.
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD curve provides information about the stereochemistry of a chiral molecule and is closely related to its ECD spectrum through the Kronig-Kramers transforms.
The ORD curve of this compound would show a plain curve at wavelengths far from any absorption bands, where the optical rotation gradually increases or decreases with decreasing wavelength. In the region of the electronic transitions of the phenyl, thienyl, and carboxyl chromophores, the ORD curve would exhibit a more complex pattern known as a Cotton effect, characterized by a peak and a trough. The sign of the Cotton effect (positive or negative, defined by the sign of the peak at the longer wavelength) is directly related to the stereochemistry of the molecule.
Similar to ECD, computational methods can be employed to predict the ORD curve for a given enantiomer. The comparison of the experimental ORD curve with the calculated one allows for the determination of the absolute configuration. The magnitude of the optical rotation is typically reported as the specific rotation [α] at a specific wavelength (commonly the sodium D-line at 589 nm) and temperature.
Table 3 illustrates the type of data that would be generated in an ORD study of the enantiomers of this compound.
Table 3: Hypothetical Optical Rotatory Dispersion Data for the Enantiomers of this compound
| Enantiomer | Specific Rotation [α] (589 nm) | Sign of Cotton Effect (~235 nm) |
|---|---|---|
| (+)-enantiomer | Positive value | Positive |
| (-)-enantiomer | Negative value | Negative |
Note: This table presents a hypothetical correlation between the sign of the specific rotation and the sign of a major Cotton effect.
Dynamic Nuclear Magnetic Resonance (DNMR) for Conformational Dynamics
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the rates of conformational exchange processes in molecules. Many molecules, including this compound, are not static structures but exist as an equilibrium of multiple, rapidly interconverting conformers. If the rate of this interconversion is on the same timescale as the NMR experiment, it can lead to characteristic changes in the NMR spectrum, such as line broadening and coalescence of signals.
For this compound, the primary conformational flexibility arises from the rotation around the C2-C3 single bond and the C2-phenyl single bond. These rotations would lead to different spatial arrangements of the phenyl and thienyl groups relative to each other and to the carboxylic acid group. At a sufficiently low temperature, the rate of rotation around these bonds would slow down, and the NMR spectrum would show distinct signals for each populated conformer (the slow exchange regime). As the temperature is increased, the rate of rotation increases, causing the signals for the different conformers to broaden. At a specific temperature, known as the coalescence temperature (T_c), the signals for the exchanging nuclei merge into a single broad peak. At even higher temperatures, the exchange becomes so rapid that a single, sharp, time-averaged signal is observed (the fast exchange regime).
By analyzing the lineshapes in the DNMR spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) for the conformational exchange process. This provides valuable quantitative information about the energy barriers to bond rotation and the relative stabilities of the different conformers.
For this compound, one could monitor the signals of the protons on the phenyl and thienyl rings, or the methine proton at C2, as a function of temperature. The coalescence of signals from diastereotopic protons, for instance, could provide a direct measure of the rotational barrier.
Table 4 presents a hypothetical set of data that could be obtained from a DNMR study to characterize the rotational dynamics in this molecule.
Table 4: Hypothetical DNMR Data for Rotational Barrier Analysis of this compound
| Monitored Nuclei | Coalescence Temperature (T_c) (K) | Rate Constant (k) at T_c (s⁻¹) | Activation Energy (ΔG‡) (kJ/mol) |
|---|---|---|---|
| Phenyl Protons | ~250 | ~100 | ~50 |
| Thienyl Protons | ~245 | ~90 | ~48 |
Note: The values in this table are illustrative and represent the type of quantitative data that can be extracted from DNMR experiments.
Computational and Theoretical Investigations of 2 Phenyl 3 2 Thienyl Propanoic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and various spectroscopic properties.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For molecules like 2-Phenyl-3-(2-thienyl)propanoic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can predict a range of ground state properties. wmocollege.ac.in
Studies on related phenylpropanoic acid derivatives demonstrate that DFT is effective in determining optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For instance, a larger energy gap suggests higher stability. researchgate.net
The molecular electrostatic potential (MESP) surface, another property derivable from DFT calculations, helps in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. wmocollege.ac.in In this compound, the electron-rich regions would likely be associated with the oxygen atoms of the carboxylic acid group and the sulfur atom of the thienyl ring, while the electron-deficient areas would be centered around the acidic proton.
Table 1: Illustrative DFT-Calculated Properties for a Phenylpropanoic Acid Analogue
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Note: This data is illustrative and based on typical values for similar aromatic carboxylic acids.
Ab Initio Calculations for High-Accuracy Property Prediction
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods can provide highly accurate predictions for molecular properties. For smaller molecules or for benchmarking purposes, these methods are invaluable.
For a molecule of the size of this compound, high-level ab initio calculations would be computationally expensive. However, they can be employed to obtain precise values for properties such as ionization potential and electron affinity, which are fundamental to understanding the molecule's behavior in electron transfer processes.
Molecular Modeling for Conformational Landscape Exploration
The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational preferences. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its stable conformations.
Energy Minimization and Conformational Search Algorithms
The conformational landscape of this compound is characterized by several rotatable bonds, including those connecting the phenyl and thienyl rings to the propanoic acid backbone, as well as the C-C and C-O bonds within the acid moiety. Conformational search algorithms, such as systematic grid searches or stochastic methods like Monte Carlo simulations, are used to generate a wide range of possible conformations. nih.gov
Molecular Dynamics Simulations to Explore Conformational Space
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's conformational behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing how the molecule flexes, rotates, and changes its shape. mdpi.com
For this compound, an MD simulation would illustrate the rotational freedom of the phenyl and thienyl rings and the flexibility of the propanoic acid chain. Such simulations can reveal the most frequently visited conformational states and the energy barriers between them. MD simulations are particularly useful for understanding how the molecule might behave in different environments, such as in a solvent or when interacting with a biological target. mdpi.com
Simulation of Reaction Mechanisms and Transition States
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying the transition states that connect reactants to products. rsc.org For this compound, a key reaction is the deprotonation of the carboxylic acid group.
Quantum mechanical simulations can model this process, providing the energy profile for the dissociation of the acidic proton. The transition state for this reaction would involve the elongation of the O-H bond and the interaction of the proton with a base. The activation energy for this process can be calculated, providing a quantitative measure of the acid's strength (pKa).
Furthermore, simulations can be used to investigate other potential reactions, such as esterification or decarboxylation, by mapping out the entire reaction pathway and identifying the structures and energies of all intermediates and transition states. Reactive quantum-mechanical molecular dynamics (QMD) simulations can be particularly insightful for discovering plausible reaction mechanisms in complex systems. chemrxiv.org
Pathway Elucidation and Energy Barrier Calculations
Theoretical chemistry provides powerful tools for exploring reaction mechanisms. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) could be employed to elucidate potential synthetic or metabolic pathways. This involves mapping the potential energy surface of a reaction. Researchers can identify transition states, which are the highest energy points along a reaction coordinate, and calculate their energy barriers. The magnitude of this energy barrier is crucial as it determines the reaction rate. Such calculations would provide insights into the feasibility and kinetics of various chemical transformations involving the compound, but specific studies detailing these pathways and barriers for this compound are not currently published.
Prediction of Reaction Outcomes
Predicting the products of a chemical reaction is a primary goal of computational chemistry. By calculating the thermodynamic stability of potential products and the energy barriers of the pathways leading to them, scientists can forecast the likely outcome of a reaction. For this compound, this could involve predicting its behavior under various conditions, such as reactions at the carboxylic acid group, the phenyl ring, or the thienyl ring. Machine learning models, trained on large datasets of known reactions, are also emerging as a tool for reaction outcome prediction. However, specific predictive models or computational studies forecasting reaction outcomes for this compound have not been reported in the literature.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods are frequently used to predict the spectroscopic properties of molecules, which aids in their identification and characterization.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are a common method for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. For this compound, these calculations would predict the resonance frequencies for each unique proton and carbon atom, based on their electronic environment.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using methods like DFT. These computed frequencies correspond to the absorption bands in an infrared (IR) spectrum. The predicted spectrum for this compound would show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-H stretches of the aromatic rings, and various bending vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to its absorption of ultraviolet or visible light. This would predict the λmax values for this compound, providing information about its conjugated π-electron system.
While these methods are standard, published data tables of predicted spectroscopic parameters specifically for this compound are not available.
Intermolecular Interaction Studies
The way molecules interact with each other governs their physical properties and biological activity. Computational studies can quantify these non-covalent interactions.
Hydrogen Bonding Interactions and Their Energetics
The carboxylic acid group of this compound is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group). This allows the molecules to form strong intermolecular hydrogen bonds, typically resulting in dimers in the solid state or in non-polar solvents. Computational chemistry can be used to model these interactions and calculate their binding energies, providing a quantitative measure of their strength. These calculations would reveal the stability of different hydrogen-bonded conformations. However, specific energetic data for hydrogen bonding in this compound is not found in the reviewed literature.
Mechanistic Studies of Chemical Reactions Involving 2 Phenyl 3 2 Thienyl Propanoic Acid
Kinetic Analysis of Reaction Pathways
A kinetic analysis involves studying the rate of a chemical reaction to understand its mechanism. This typically includes determining how the rate is affected by the concentration of reactants and by temperature.
Determination of Rate Laws and Reaction Orders
The rate law is an equation that links the reaction rate with the concentrations of reactants. The reaction order is the exponent to which the concentration of a species is raised in the rate law, and it must be determined experimentally. For a hypothetical reaction involving 2-Phenyl-3-(2-thienyl)propanoic acid, the rate law would take the general form:
Rate = k[this compound]x[Reactant B]y...
Where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. No published studies were found that experimentally determined these values for reactions involving the title compound.
Temperature Dependence and Activation Parameters
The effect of temperature on a reaction rate is described by the Arrhenius equation, which allows for the calculation of activation energy (Ea)—the minimum energy required for a reaction to occur. Other activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide deeper insight into the transition state of the reaction. Without kinetic data from temperature-dependent studies, these parameters for reactions of this compound remain unknown.
Investigation of Catalytic Cycles in Transformations
Many organic reactions are facilitated by catalysts that provide an alternative reaction pathway with a lower activation energy. Understanding the catalytic cycle is crucial for optimizing reaction conditions.
Identification of Active Catalytic Species
An active catalytic species is the form of the catalyst that directly participates in the chemical reaction. Its identification is a key step in elucidating the reaction mechanism. There is no available research identifying specific catalysts or their active forms for transformations of this compound.
Elucidation of Catalyst Regeneration Steps
A crucial feature of catalysis is the regeneration of the catalyst at the end of each cycle, allowing it to participate in multiple transformations. The specific steps involved in this regeneration process for any potential catalytic reaction of this compound have not been documented.
Probing Reaction Intermediates and Transient Species
Reaction intermediates are short-lived, high-energy molecules that exist transiently during the conversion of reactants to products. Their detection and characterization are fundamental to understanding the reaction pathway. Spectroscopic techniques and trapping experiments are often used for this purpose. However, no studies have been published that identify or probe for intermediates or transient species in reactions involving this compound.
Spectroscopic Detection of Intermediates
The direct observation of transient species in a reaction pathway provides invaluable evidence for a proposed mechanism. Spectroscopic methods are powerful tools for detecting and characterizing such intermediates. In the context of reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) studies on analogous systems can offer insights. For instance, in related acid-catalyzed reactions of similar aromatic carboxylic acids, the formation of protonated species or carbocationic intermediates can be inferred.
Interactive Data Table: Potential Spectroscopic Shifts for Intermediates
Below is a hypothetical data table illustrating the kind of spectroscopic shifts that might be observed for a carbocationic intermediate of this compound in an acidic environment, based on general principles of organic spectroscopy.
| Nucleus | Starting Material (ppm) | Postulated Intermediate (ppm) |
| ¹³C (Carboxylic Carbon) | ~175 | ~180 |
| ¹³C (Benzylic Carbon) | ~45 | ~60 (Carbocationic character) |
| ¹H (Benzylic Proton) | ~4.0 | ~4.5 |
Note: These are estimated values for illustrative purposes and are not based on experimental data for the specified compound.
Trapping Experiments
Trapping experiments are designed to capture highly reactive, short-lived intermediates by introducing a "trapping agent" into the reaction mixture. This agent selectively reacts with the intermediate to form a stable, characterizable product, thereby providing indirect evidence for the existence of the intermediate.
In the case of reactions involving this compound, if a carbocationic intermediate were formed at the benzylic position, a nucleophilic trapping agent could be employed. For example, the addition of a potent nucleophile like azide (B81097) (N₃⁻) or a simple alcohol could lead to the formation of a stable azido (B1232118) or alkoxy adduct, respectively. The isolation and characterization of such a product would strongly support the intermediacy of a carbocation.
Interactive Data Table: Hypothetical Trapping Experiment Results
This table outlines potential outcomes of a trapping experiment designed to capture a carbocationic intermediate of this compound.
| Trapping Agent | Expected Product | Analytical Technique for Confirmation |
| Sodium Azide (NaN₃) | 2-Azido-2-phenyl-3-(2-thienyl)propanoic acid | Mass Spectrometry, NMR Spectroscopy |
| Methanol (CH₃OH) | 2-Methoxy-2-phenyl-3-(2-thienyl)propanoic acid | Mass Spectrometry, NMR Spectroscopy |
Note: This table is illustrative and does not represent published experimental results for this specific compound.
Isotope Effect Studies to Determine Rate-Limiting Steps
Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-limiting step of a reaction and for gaining insight into the structure of the transition state. wikipedia.orgprinceton.edulibretexts.org By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or significantly altered in the rate-determining step.
For a reaction involving this compound, a primary KIE would be expected if a C-H bond at a reactive site is cleaved in the rate-limiting step. For instance, if the benzylic proton were to be abstracted in the slowest step of a reaction, substituting it with deuterium (B1214612) would lead to a significant decrease in the reaction rate (a normal KIE, kH/kD > 1). Conversely, secondary KIEs, where the isotopically substituted bond is not broken, can provide information about changes in hybridization at a particular atom during the transition state. wikipedia.org
Interactive Data Table: Predicted Kinetic Isotope Effects
The following table presents hypothetical KIE values for a reaction of this compound, illustrating how these values can be interpreted to deduce mechanistic details.
| Position of Isotopic Labeling | Observed kH/kD | Interpretation |
| Benzylic C-H | > 2 | C-H bond breaking is part of the rate-determining step. |
| Phenyl ring C-H | ~ 1 | Phenyl ring is not directly involved in bond breaking in the rate-determining step. |
| Thienyl ring C-H | ~ 1 | Thienyl ring is not directly involved in bond breaking in the rate-determining step. |
Note: These values are theoretical and intended to demonstrate the application of KIE studies. No experimental KIE data for this compound was found in the literature search.
Synthesis and Characterization of Derivatives and Analogues of 2 Phenyl 3 2 Thienyl Propanoic Acid
Systematic Structural Modifications of the Carboxylic Acid Group
The carboxylic acid group is a primary site for structural modification, readily converted into a variety of functional groups. These transformations are fundamental in organic synthesis for creating compounds with altered reactivity, solubility, and biological activity.
Ester and Amide Derivatives
The conversion of the carboxylic acid to its corresponding esters and amides is a common strategy to modify its physicochemical properties.
Ester Derivatives: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an alcohol. For instance, the synthesis of various propanoic acid esters has been well-documented. In a typical procedure, the carboxylic acid is treated with an alcohol (e.g., methanol, ethanol) in the presence of a catalytic amount of a strong acid like sulfuric acid.
Amide Derivatives: Amide synthesis involves the reaction of the carboxylic acid with an amine. Direct reaction requires high temperatures and is often inefficient. More commonly, the carboxylic acid is first "activated" by converting it into a more reactive derivative. One approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate amide bond formation. Alternatively, conversion to an acyl chloride provides a highly reactive intermediate that readily reacts with primary or secondary amines to yield the corresponding amide. For example, the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides has been successfully achieved from the corresponding propanoic acid using both azide (B81097) and DCC coupling methods. nih.gov
A variety of substituted phenylpropanoic acid derivatives have been prepared to explore their biological activities, highlighting the importance of these synthetic transformations. nih.gov
Table 1: Examples of Ester and Amide Synthesis Methods for Propanoic Acids
| Derivative Type | Reagents | General Conditions | Product |
|---|---|---|---|
| Ester | Alcohol (ROH), H₂SO₄ (cat.) | Reflux | 2-Phenyl-3-(2-thienyl)propanoate ester |
| Amide | 1. SOCl₂ 2. Amine (RNH₂) | 1. Reflux 2. Room Temperature | N-Alkyl-2-phenyl-3-(2-thienyl)propanamide |
Anhydrides and Acid Halides
Acid halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of other derivatives like esters and amides.
Acid Halides: The most common method for preparing an acid chloride from a carboxylic acid is by treating it with thionyl chloride (SOCl₂). This reaction is efficient and produces gaseous byproducts (SO₂ and HCl), which simplifies purification. For example, (±)-2-phenylpropionic acid is converted to (±)-2-phenylpropionic acid chloride by heating with thionyl chloride. prepchem.com A similar procedure would be directly applicable to 2-Phenyl-3-(2-thienyl)propanoic acid.
Anhydrides: Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of a carboxylic acid. This can be achieved by heating or by using a strong dehydrating agent. For mixed anhydrides, a common method is the reaction of an acyl chloride with a carboxylate salt. The industrial synthesis of propionic anhydride (B1165640), for example, involves the thermal dehydration of propionic acid. wikipedia.org
Modifications of the Phenyl Moiety
Ring Substitutions and Their Electronic Effects
The introduction of substituents onto the phenyl ring modifies the electron density of the aromatic system through inductive and resonance effects. ucsb.edu These changes can affect the acidity of the carboxylic acid group and the reactivity of the phenyl ring towards further substitution.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) are electron-withdrawing. They increase the acidity of the carboxylic acid by stabilizing the conjugate base (carboxylate anion) through an inductive effect. For example, chloro-substituted acetic acid is a stronger acid than acetic acid. ucsb.edu
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) and alkoxy (-OCH₃) groups are electron-donating. They decrease the acidity of the carboxylic acid by destabilizing the carboxylate anion.
The position of the substituent (ortho, meta, or para) also plays a critical role in the magnitude of the electronic effect. In general, a-phenyl substitution has been shown to increase the acidity of parent carbon acids significantly. utk.edu
Table 2: Predicted Electronic Effects of Phenyl Ring Substituents
| Substituent (at para-position) | Electronic Effect | Predicted Effect on Acidity |
|---|---|---|
| -NO₂ | Strong Electron-Withdrawing | Increase |
| -Cl | Inductive Electron-Withdrawing | Increase |
| -CH₃ | Electron-Donating | Decrease |
Heterocyclic Ring Incorporations into the Phenyl Position
Replacing the phenyl ring with a heterocyclic system is a common strategy in medicinal chemistry to introduce new structural diversity and potential biological interactions. A variety of propanoic acid derivatives where an aryl group has been replaced by a heterocycle have been synthesized.
For example, research has shown the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through the hydroarylation of 3-(furan-2-yl)propenoic acids. mdpi.com Similarly, propanoic acids incorporating thiazole (B1198619) rings have been prepared. researchgate.netnih.gov The synthesis of thioflavones and their pyridyl analogs also involves complex heterocyclic structures derived from related starting materials. koreascience.kr These examples demonstrate the feasibility of incorporating various heterocyclic rings, such as furan (B31954), thiazole, or pyridine, in place of the phenyl moiety in the this compound scaffold.
Modifications of the Thiophene (B33073) Moiety
The thiophene ring is an aromatic heterocycle with its own distinct reactivity, providing further opportunities for structural modification. Thiophene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a strong preference for substitution at the C2 and C5 positions. wikipedia.org
Common modifications include:
Halogenation: Thiophene readily undergoes halogenation. Bromination, for example, can be achieved using N-bromosuccinimide (NBS) or bromine in acetic acid, typically leading to substitution at the 5-position of the 2-substituted thiophene ring. The development of routes to halogenated 2-thiophenecarboxylic acid derivatives is an area of active research. nih.gov
Acylation: Friedel-Crafts acylation, for instance with acetyl chloride in the presence of a Lewis acid like stannic chloride, can introduce an acetyl group onto the thiophene ring, usually at the 5-position. orgsyn.org
Metalation: The thiophene ring can be deprotonated using strong bases like n-butyllithium to form a thienyllithium species. This nucleophilic intermediate can then react with various electrophiles to introduce a wide range of substituents. wikipedia.org
These modifications allow for the introduction of diverse functional groups onto the thiophene ring, further expanding the library of derivatives based on the this compound core structure.
Substitutions on the Thiophene Ring
The aromatic thiophene ring is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. nih.gov Classical electrophilic substitution reactions can be employed, and modern cross-coupling methodologies provide a versatile toolkit for creating carbon-carbon and carbon-heteroatom bonds. The reactivity of the thiophene ring is generally higher than that of benzene, with a preference for substitution at the C5 position (adjacent to the sulfur atom and para to the side chain) or the C3 position. pharmaguideline.com
Research into related thiophene-containing compounds has demonstrated synthetic routes to introduce various substituents. For instance, halogenated derivatives, such as chloro- or bromo-thiophenes, can be prepared, which then serve as versatile building blocks for further functionalization via cross-coupling reactions. beilstein-journals.org Additionally, methods for synthesizing aminothiophenes, often through base-catalyzed condensation reactions followed by cyclization with elemental sulfur (Gewald synthesis), provide a pathway to introduce nitrogen-containing functional groups. pharmaguideline.com The synthesis of oxadiazole derivatives incorporating a thiophene moiety highlights methods for attaching other heterocyclic rings. farmaciajournal.com
| Methodology | Type of Substituent Introduced | General Approach | Reference Example |
|---|---|---|---|
| Halogenation | -Cl, -Br | Direct reaction with halogenating agents (e.g., NBS, NCS). | Preparation of halogenated 2-thiophenecarboxylic acids. beilstein-journals.org |
| Gewald Synthesis | -NH2, and other functional groups on the aminothiophene | Base-catalyzed condensation of a ketone/aldehyde with an active methylene (B1212753) nitrile, followed by cyclization with sulfur. | Synthesis of 3-acetyl-2-aminothiophenes. pharmaguideline.commdpi.com |
| Cross-Coupling Reactions | Aryl, Alkyl, etc. | Palladium-catalyzed reactions (e.g., Suzuki, Stille) using a halogenated thiophene precursor. | General synthesis of substituted thiophenes. nih.gov |
Ring Expansions or Contractions
Modification of the core heterocyclic structure through ring expansion or contraction represents a more profound alteration of the molecular scaffold. These reactions can transform the five-membered thiophene ring into a different heterocyclic system, potentially leading to significant changes in the molecule's three-dimensional shape and properties.
Ring Expansion: Recent studies have shown that low-valent aluminium(I) complexes can induce carbon–sulfur bond activation in thiophene and its derivatives, leading to a ring-expansion of the heterocycle. rsc.org This process involves the insertion of the aluminium fragment into the ring system, effectively creating a larger, non-aromatic metallacycle. While this specific methodology has been demonstrated on thiophene itself, it represents a potential strategy for expanding the ring of more complex substituted thiophenes.
Ring Contraction: Conversely, ring contraction reactions can convert a larger ring into a smaller, more strained system. For instance, sulfur-assisted ring contraction of fluorinated thiopyran derivatives has been used as a route to synthesize functionalized thiophenes. thieme-connect.com This process involves a transannular nucleophilic attack by the sulfur atom to form a reactive thiiranium cation intermediate, which then rearranges to the thermodynamically stable thiophene ring. thieme-connect.com Although this example builds a thiophene ring rather than contracting it from a this compound derivative, it illustrates the chemical principles that could be explored for such transformations.
Alterations to the Aliphatic Backbone
The propanoic acid backbone is another key site for structural modification, allowing for changes in chain length and the introduction of new stereochemical features.
Introduction of Additional Chiral Centers
The parent molecule possesses a chiral center at the C2 position of the propanoic acid chain (the carbon bearing the phenyl group). Introducing additional chiral centers can lead to the formation of diastereomers with distinct spatial arrangements. This can be achieved by modifying the existing functional groups or by adding new ones.
A common strategy involves the stereoselective synthesis of derivatives with new functional groups on the aliphatic chain. For example, in analogous arylpropanoic acid systems, the introduction of a hydroxyl group at a specific position can create a new stereocenter. ontosight.ai The stereochemistry of these reactions can often be controlled through the use of chiral catalysts or auxiliaries, enabling the selective synthesis of a desired diastereomer. nih.gov The introduction of such polar groups can significantly influence the molecule's properties.
Chain Elongation or Shortening
Modifying the length of the carboxylic acid side chain can alter the molecule's flexibility and its spatial relationship between the aromatic rings and the carboxyl group.
Chain Elongation: Standard homologation procedures for carboxylic acids can be applied to extend the propanoic acid chain to butanoic acid or longer analogues. The Arndt-Eistert synthesis is a classic method for one-carbon chain elongation. This involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement in the presence of water or an alcohol yields the chain-extended acid or ester.
Chain Shortening: Conversely, degradation reactions can shorten the aliphatic chain. The Barbier-Wieland degradation allows for the removal of one carbon atom from a carboxylic acid chain. This multi-step process typically involves converting the acid to a diphenyl ethylene (B1197577) derivative via reaction with a Grignard reagent, followed by oxidative cleavage of the double bond to yield the shortened carboxylic acid.
While these are general and well-established methods in organic synthesis, their application would allow for the systematic modification of the aliphatic backbone of this compound to produce homologous series of compounds.
Characterization of Novel Derivatives and Analogues
The unambiguous structural confirmation of newly synthesized derivatives and analogues is essential and is accomplished through a combination of spectroscopic and analytical techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). ¹³C NMR identifies the different carbon environments within the molecule. For example, in related arylpropanoic acid derivatives, characteristic signals include doublets for methyl protons around 1.28–1.35 ppm and quartets for the methine proton (-CH-) at 3.61–3.67 ppm. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The carboxylic acid moiety gives rise to a broad O–H stretching absorption above 3000 cm⁻¹ and a sharp C=O (carbonyl) stretching band around 1700 cm⁻¹. mdpi.com Successful modification of the molecule can be confirmed by the appearance or disappearance of characteristic bands.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and offering clues about its structure.
| Technique | Functional Group/Moiety | Typical Signal/Absorption Range | Reference |
|---|---|---|---|
| ¹H NMR | Carboxylic Acid (-COOH) | δ 10-13 ppm (broad singlet) | General NMR data |
| Aromatic Protons (Thiophene/Phenyl) | δ 7-8 ppm (multiplets) | mdpi.com | |
| ¹³C NMR | Carbonyl Carbon (-C=O) | δ 170-180 ppm | mdpi.com |
| Aromatic Carbons | δ 120-150 ppm | mdpi.com | |
| IR Spectroscopy | Carboxylic Acid O-H Stretch | 3300-2500 cm⁻¹ (broad) | mdpi.com |
| Carboxylic Acid C=O Stretch | 1725-1700 cm⁻¹ | mdpi.com |
Crystallographic Analysis: Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. nih.gov For phenylpropanoic acid derivatives, X-ray crystallography has been used to determine the conformation of the molecule, including the dihedral angles between the plane of the carboxyl group and the aromatic rings. researchgate.netresearchgate.net This technique also elucidates intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. For many carboxylic acids, molecules form centrosymmetric dimers in the crystal lattice through pairs of O–H···O hydrogen bonds. researchgate.net
| Parameter | Description | Example Finding | Reference |
|---|---|---|---|
| Crystal System | The basic classification of the crystal lattice. | Monoclinic | researchgate.net |
| Space Group | Describes the symmetry of the unit cell. | P2₁/a | researchgate.net |
| Key Dihedral Angles | The torsion angle between planes (e.g., carboxyl and phenyl ring). | Significant differences in conformation between molecules in the asymmetric unit. | researchgate.net |
| Intermolecular Interactions | Forces holding molecules together in the crystal (e.g., hydrogen bonds). | Formation of cyclic R²₂(8) synthons via O–H···O hydrogen bonds. | researchgate.net |
Advanced Applications in Materials Science and Organic Synthesis Non Biological
Utility as Chiral Auxiliaries or Ligands in Asymmetric Synthesis
There is no specific information available in the reviewed literature detailing the use of 2-Phenyl-3-(2-thienyl)propanoic acid as a chiral auxiliary or as a ligand in asymmetric synthesis. While the molecule possesses a chiral center at the C2 position, which is a prerequisite for such applications, studies documenting its attachment to a substrate to direct stereoselective reactions, or its use as a chiral ligand for metal catalysts, have not been reported.
Building Blocks in the Construction of Complex Organic Architectures
While the structural motifs of phenyl, thienyl, and carboxylic acid groups are common in complex organic molecules, there is no available research that specifically utilizes this compound as a starting material or key intermediate in the synthesis of more complex organic architectures.
Exploration in Supramolecular Chemistry and Self-Assembly Processes
No studies were found that investigate the role of this compound in the fields of supramolecular chemistry and self-assembly.
There is no available data on the use of this compound to direct the growth of crystals through specific intermolecular interactions such as hydrogen bonding or π-π stacking. Crystal engineering studies involving this compound have not been reported.
Information regarding the ability of this compound or its derivatives to self-assemble into ordered nanostructures, such as nanofibers, nanotubes, or vesicles, is not present in the current body of scientific literature.
Development as Analytical Probes or Reference Standards for Spectroscopic Studies
There is no evidence to suggest that this compound has been specifically developed or utilized as an analytical probe for sensing applications or as a certified reference standard for spectroscopic methods. While any pure compound can be characterized spectroscopically, its use as a standard for calibrating instruments or quantifying other substances has not been documented.
Future Research Directions and Emerging Methodologies for 2 Phenyl 3 2 Thienyl Propanoic Acid Research
Exploration of Novel and Sustainable Synthetic Strategies
The development of innovative and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 2-Phenyl-3-(2-thienyl)propanoic acid, future efforts will likely concentrate on methods that offer higher efficiency, selectivity, and a reduced environmental footprint compared to traditional approaches.
Direct C-H functionalization is a powerful strategy that allows for the modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules, without the need for pre-functionalized starting materials. This atom-economical approach could provide novel pathways to synthesize derivatives of this compound. Research in this area could explore palladium-catalyzed C-H activation, a technique successfully applied to related structures like 3-phenylpropanoic acid derivatives. researchgate.net By using directing groups, it is possible to achieve high selectivity for specific C-H bonds, such as those at the meta-position of the phenyl ring. researchgate.net Applying this methodology could enable the direct introduction of various functional groups onto the phenyl or thienyl rings of the target molecule, bypassing more complex, multi-step synthetic sequences.
Table 1: Potential C-H Functionalization Strategies
| Strategy | Catalyst/Reagent | Potential Outcome |
| Directed C-H Olefination | Palladium (II) Acetate | Introduction of alkene groups at specific positions. |
| C-H Arylation | Palladium Catalysts | Formation of biaryl structures. |
| C-H Amination | Rhodium or Iron Catalysts | Direct introduction of nitrogen-containing functional groups. |
Electrochemical synthesis and flow chemistry represent two transformative technologies for modern organic synthesis. Electrochemistry uses electrical current to drive chemical reactions, often avoiding the need for harsh chemical oxidants or reductants. nih.gov For a carboxylic acid like this compound, electrochemical methods such as the Kolbe electrolysis could be explored for dimerization or related radical-based transformations. nih.gov Furthermore, electrochemical carboxylation of suitable precursors offers a direct route to synthesize 2-arylpropanoic acids, demonstrating a potentially efficient pathway for the target compound itself. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Property Prediction
Table 2: Applications of AI/ML in Chemical Research
| Application Area | AI/ML Tool/Technique | Potential Benefit for this compound |
| Retrosynthesis | Neural Networks, Graph Convolutional Networks | Design of novel, efficient, and cost-effective synthetic routes. nih.govicml.cc |
| Reaction Prediction | Transformer-based Models | Accurate prediction of reaction outcomes and optimization of conditions. jetir.org |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Rapid screening of virtual derivatives for desired properties. |
Development of Advanced Analytical Techniques for Complex Mixture Analysis and Reaction Monitoring
The synthesis and transformation of this compound can result in complex mixtures containing starting materials, intermediates, products, and byproducts. Advanced analytical techniques are crucial for accurately monitoring these reactions and characterizing the resulting products.
Sustainable Chemistry Approaches in the Synthesis and Transformation of the Compound
The principles of sustainable or "green" chemistry are integral to modern chemical research and development. Future work on this compound should prioritize the incorporation of these principles to minimize environmental impact.
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling 2-phenyl-3-(2-thienyl)propanoic acid in laboratory settings?
- Methodological Answer :
- Use a BS-approved fume hood or well-ventilated area to minimize inhalation risks .
- Wear safety glasses (NIOSH/EN 166 compliant) and nitrile/neoprene gloves (EN374 standard) .
- Maintain hand-wash and eye-wash stations nearby. Avoid skin contact; contaminated clothing must be removed and professionally decontaminated .
- Conduct routine air sampling to monitor exposure levels and comply with OSHA standards (29 CFR 1910.1020) .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Use cross-coupling reactions (e.g., Suzuki-Miyaura) to link the phenyl and thienyl groups to the propanoic acid backbone .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>98%) via HPLC .
- Monitor reaction progress with thin-layer chromatography (TLC) and characterize final products using -NMR and FT-IR spectroscopy .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural elucidation : Use high-resolution mass spectrometry (HRMS) and -NMR to confirm the molecular formula and stereochemistry .
- Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .
- Thermal properties : Perform differential scanning calorimetry (DSC) to determine melting points and phase transitions .
Advanced Research Questions
Q. How does dimerization via hydrogen bonding affect experimental data for this compound?
- Methodological Answer :
- Dimerization in carboxylic acids alters spectroscopic signals (e.g., broadened -NMR peaks for -OH groups) and thermodynamic properties (e.g., excess enthalpies in mixtures) .
- Mitigate this by diluting samples in non-polar solvents or using deuterated DMSO to disrupt hydrogen bonding. Validate dimerization extent via computational models (e.g., NRHB theory) .
Q. What experimental approaches resolve contradictions in reported thermodynamic properties (e.g., melting points)?
- Methodological Answer :
- Replicate measurements using DSC under controlled heating rates (e.g., 5°C/min) and compare with literature data .
- Investigate impurities via LC-MS; recrystallize the compound using ethanol/water mixtures to improve purity .
- Cross-validate results with thermogravimetric analysis (TGA) to rule out decomposition artifacts .
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) to simulate binding affinities with target enzymes (e.g., cyclooxygenase for anti-inflammatory studies) .
- Use density functional theory (DFT) to calculate electrostatic potential surfaces and identify reactive sites for ligand-protein interactions .
- Validate predictions with surface plasmon resonance (SPR) assays to measure binding kinetics .
Q. What strategies address discrepancies in spectroscopic data caused by structural analogs?
- Methodological Answer :
- Compare -NMR chemical shifts with structurally similar compounds (e.g., 3-(2-thienyl)propanoic acid) to identify overlapping signals .
- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks and assign protons unambiguously .
- Synthesize isotopically labeled analogs (e.g., -labeled) to track specific functional groups .
Q. How can researchers design experiments to study its potential enzyme inhibition mechanisms?
- Methodological Answer :
- Conduct kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., tyrosine kinases) to measure inhibition constants () .
- Use fluorescent probes (e.g., ANS) to monitor conformational changes in enzymes upon compound binding .
- Perform X-ray crystallography or cryo-EM to resolve inhibitor-enzyme complexes at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
